molecular formula C11H17Cl2NO2 B591676 4-Chloro-2,5-dma hydrochloride CAS No. 42203-77-0

4-Chloro-2,5-dma hydrochloride

Cat. No.: B591676
CAS No.: 42203-77-0
M. Wt: 266.16 g/mol
InChI Key: UOWCUOAJVCUYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    4-chloro-2,5-DMA: is an analytical reference standard categorized as an .

  • This compound has been detected in blotter papers seized by law enforcement and is intended for research and forensic applications.
  • Biochemical Analysis

    Preparation Methods

      Synthetic Routes: The synthetic route for molecule.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve chlorination of the precursor compound.

      Industrial Production: Information on large-scale industrial production methods is limited due to its forensic and research context.

  • Chemical Reactions Analysis

      Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These reactions may involve reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., Cl2).

      Major Products: The major products formed depend on the specific reaction conditions. For example, chlorination yields .

  • Scientific Research Applications

      Chemistry: Used as a reference standard in analytical chemistry and forensic toxicology.

      Biology: Investigated for its effects on serotonin receptors (e.g., 5-HT2 receptors).

      Medicine: Limited information, but its pharmacological properties warrant further study.

      Industry: Not commonly used industrially due to its forensic context.

  • Comparison with Similar Compounds

      Similar Compounds: Other substituted amphetamines, such as , , and related analogs.

      Uniqueness: The chlorine substitution at the 4-position distinguishes it from other compounds.

    Properties

    IUPAC Name

    1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UOWCUOAJVCUYGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17Cl2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90679946
    Record name 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90679946
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    266.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    42203-77-0
    Record name 4-Chloro-2,5-dma hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90679946
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DOC hydrochloride
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Chloro-2,5-dma hydrochloride
    Reactant of Route 2
    4-Chloro-2,5-dma hydrochloride
    Reactant of Route 3
    4-Chloro-2,5-dma hydrochloride
    Reactant of Route 4
    4-Chloro-2,5-dma hydrochloride
    Reactant of Route 5
    4-Chloro-2,5-dma hydrochloride
    Reactant of Route 6
    4-Chloro-2,5-dma hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.